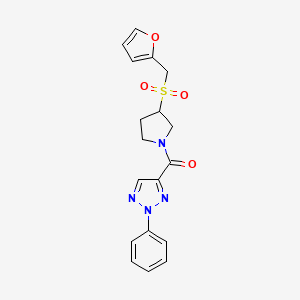

(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c23-18(17-11-19-22(20-17)14-5-2-1-3-6-14)21-9-8-16(12-21)27(24,25)13-15-7-4-10-26-15/h1-7,10-11,16H,8-9,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFJJVMNKQVUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a furan ring, a pyrrolidine moiety, and a sulfonamide group, suggest a range of pharmacological applications. This article provides a detailed overview of the biological activity associated with this compound, including relevant research findings and potential therapeutic applications.

Structural Characteristics

The molecular structure of the compound can be represented as follows:

Key Features

- Furan Ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.

- Pyrrolidine Moiety : Often associated with neuroprotective properties and modulation of neurotransmitter systems.

- Sulfonamide Group : Recognized for antibacterial properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide moiety is particularly effective against various bacterial strains. Preliminary studies suggest that this compound may inhibit bacterial growth through interference with folic acid synthesis pathways.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10 | Apoptosis induction |

| HT29 | 8 | Cell cycle arrest at G2/M phase |

| A431 | 12 | Inhibition of Bcl-2 protein expression |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through Structure–Activity Relationship (SAR) studies. Variations in the substituents on the furan and triazole rings significantly influence the potency and selectivity of the compound.

Notable SAR Findings

- Furan Substituents : Modifications on the furan ring enhance antimicrobial activity.

- Triazole Ring Variations : Different phenyl substitutions on the triazole ring affect anticancer potency.

- Sulfonamide Group Positioning : The position of the sulfonamide group is crucial for maintaining antibacterial efficacy.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, particularly against resistant strains.

Case Study 2: Anticancer Potential

In another study focusing on breast cancer cell lines, derivatives of this compound were assessed for their ability to induce apoptosis. Results showed that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics.

Q & A

Q. What are the standard synthetic routes for (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone?

A common approach involves multi-step reactions, including sulfonylation of pyrrolidine derivatives and coupling with triazole-containing intermediates. For example, sulfonyl groups can be introduced via refluxing with chloranil in xylene (25–30 hours), followed by purification via recrystallization (methanol) . Triazole moieties are often synthesized using Huisgen cycloaddition or Vilsmeier formylation, as seen in analogous compounds . Key steps include controlling reaction time, temperature (e.g., 90°C for aldehyde formation), and stoichiometry of nucleophiles like malononitrile or hydrazines .

Q. How is the compound characterized post-synthesis?

Structural confirmation relies on spectroscopic and crystallographic methods:

- IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, triazole C=N stretches at ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., furan H at δ 6.3–7.5 ppm, triazole H at δ 7.8–8.2 ppm) .

- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., sulfonyl-pyrrolidine torsion angles of −173.56° to 175.34°) .

Q. What solvents and purification methods are optimal for this compound?

High-polarity solvents (DMF, methanol) are used during synthesis, while recrystallization from methanol or ethanol ensures purity . Chromatography (silica gel, ethyl acetate/hexane gradients) is effective for isolating intermediates .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Statistical analysis : Apply ANOVA and Tukey’s test to compare replicate measurements .

- Retention indices : Use Kovacs indices to normalize chromatographic data against n-paraffin standards, reducing instrumental variability .

- Dynamic NMR : Resolve conformational equilibria (e.g., sulfonyl group rotation) by variable-temperature studies .

Q. What strategies optimize reaction yields for analogs with modified substituents?

- Design of Experiments (DoE) : Use a randomized block design to test variables (temperature, catalyst loading) .

- Mechanistic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., sulfonylation efficiency) .

- Solvent screening : Test aprotic solvents (e.g., DMF vs. THF) for nucleophilic substitution reactions .

Q. How is the 3D structure correlated with biological activity in SAR studies?

- Crystallography : Map steric effects (e.g., furan orientation) and electronic profiles (sulfonyl electron-withdrawing effects) .

- Docking simulations : Compare binding poses of analogs using triazole as a hydrogen-bond acceptor .

- Pharmacophore modeling : Highlight critical features (e.g., sulfonyl-pyrrolidine rigidity) for target engagement .

Q. How to address stability issues under varying pH or temperature?

- Forced degradation studies : Expose the compound to acidic/alkaline conditions (e.g., HCl/NaOH in ethanol/DMSO) and monitor via UV-Vis or FT-IR .

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., sulfonyl group stability above 150°C) .

- Lyophilization : Preserve integrity for long-term storage at −20°C in amber vials .

Q. What computational methods validate electronic properties for mechanistic insights?

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., triazole ring formation energetics) .

- Hammett plots : Correlate substituent effects (e.g., electron-donating furans) with reaction rates .

Data Contradiction Analysis

Q. How to reconcile discrepancies in melting points or solubility across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.